Cas no 2168035-34-3 (2,2-diethyl-1,8-dioxa-5-azaspiro5.5undecane)

2,2-Diethyl-1,8-dioxa-5-azaspiro[5.5]undecane is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen atoms within a rigid framework. Its spiro architecture enhances stability and imparts distinct physicochemical properties, making it valuable for applications in coordination chemistry, catalysis, and material science. The presence of diethyl substituents at the 2-position influences steric and electronic characteristics, potentially improving selectivity in synthetic processes. This compound’s structural complexity and functional group arrangement offer versatility as a building block for pharmaceuticals, agrochemicals, or ligand design. Its balanced lipophilicity and constrained geometry may also contribute to controlled release formulations or supramolecular assemblies.
2,2-diethyl-1,8-dioxa-5-azaspiro5.5undecane structure
2168035-34-3 structure
Product Name:2,2-diethyl-1,8-dioxa-5-azaspiro5.5undecane
CAS No:2168035-34-3
MF:C12H23NO2
MW:213.316523790359
CID:5836582
PubChem ID:165521150
Update Time:2025-10-30

2,2-diethyl-1,8-dioxa-5-azaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 2,2-diethyl-1,8-dioxa-5-azaspiro5.5undecane
    • 2,2-diethyl-1,8-dioxa-5-azaspiro[5.5]undecane
    • EN300-1280237
    • 2168035-34-3
    • Inchi: 1S/C12H23NO2/c1-3-11(4-2)7-8-13-12(15-11)6-5-9-14-10-12/h13H,3-10H2,1-2H3
    • InChI Key: HFUWDFZXGLPKTR-UHFFFAOYSA-N
    • SMILES: O1C2(COCCC2)NCCC1(CC)CC

Computed Properties

  • Exact Mass: 213.172878976g/mol
  • Monoisotopic Mass: 213.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 30.5Ų

2,2-diethyl-1,8-dioxa-5-azaspiro5.5undecane Pricemore >>

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Additional information on 2,2-diethyl-1,8-dioxa-5-azaspiro5.5undecane

2,2-Diethyl-1,8-Dioxa-5-Azaspiro[5.5]Undecane: A Comprehensive Overview

The compound with CAS No. 2168035-34-3, commonly referred to as 2,2-diethyl-1,8-dioxa-5-azaspiro[5.5]undecane, is a unique spirocyclic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its spiro structure, which consists of two rings fused at a single atom. The spiro[5.5] designation indicates that each ring contains five and five members, respectively, creating a symmetrical yet complex framework.

The 1,8-dioxa component of the name highlights the presence of two oxygen atoms within the structure, specifically at positions 1 and 8 of the spiro system. These oxygen atoms contribute to the compound's hydrophilic properties and may play a role in its interactions with biological systems. The 5-aza designation indicates the presence of a nitrogen atom at position 5, which adds to the compound's functional diversity and potential for bioactivity.

Recent studies have explored the synthesis and characterization of 2,2-diethyl-1,8-dioxa-5-azaspiro[5.5]undecane, with particular emphasis on its potential applications in drug design. Researchers have reported that this compound exhibits interesting pharmacokinetic properties, including moderate solubility and permeability, which are essential for oral bioavailability. Furthermore, its spirocyclic structure has been shown to enhance stability against metabolic degradation, making it a promising candidate for therapeutic agents.

One of the most notable advancements in this area involves the use of computational chemistry techniques to predict the compound's binding affinity to various biological targets. By employing molecular docking studies, scientists have identified potential interactions with G-protein coupled receptors (GPCRs), which are key targets in the development of treatments for conditions such as hypertension and neurodegenerative diseases.

In addition to its pharmacological applications, 2,2-diethyl-1,8-dioxa-5-azaspiro[5.5]undecane has been investigated for its role in catalysis. Its rigid spirocyclic framework provides a unique environment for catalytic processes, particularly in asymmetric synthesis. Recent research has demonstrated its ability to act as a chiral ligand in transition metal-catalyzed reactions, facilitating the formation of enantioselective products with high efficiency.

The synthesis of this compound involves a multi-step process that combines principles from both organic and organometallic chemistry. Key steps include the formation of the spirocyclic core through intramolecular cyclization reactions and subsequent functionalization to introduce substituents such as the diethyl groups at position 2. These substituents not only enhance the compound's lipophilicity but also contribute to its overall stability.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure of 2,2-diethyl-1,8-dioxa-5-azaspiro[5.5]undecane. These methods provide detailed insights into the spatial arrangement of atoms within the molecule and are essential for validating synthetic procedures.

In conclusion, 2,2-diethyl-1,8-dioxa-5-azaspiro[5.5]undecane represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications in chemistry and medicine. With ongoing research exploring its potential as both a therapeutic agent and a catalytic platform, this compound continues to be an area of active investigation within the scientific community.

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